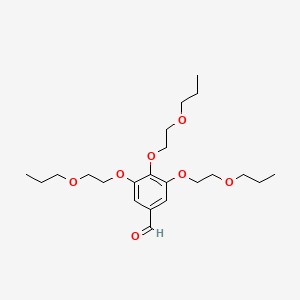

3,4,5-Tris(2-propoxyethoxy)benzaldehyde

Description

Contextualization of Polysubstituted Aromatic Aldehydes in Contemporary Chemical Research

Polysubstituted aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring attached to an aldehyde functional group (-CHO) and multiple other substituents. acs.org These compounds are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. acs.orgmarkwideresearch.com The type, number, and position of the substituents on the benzene ring profoundly influence the chemical and physical properties of the aldehyde, including its reactivity, solubility, and electronic characteristics. libretexts.org

In contemporary chemical research, these molecules are pivotal. They are used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. markwideresearch.comnih.gov The strategic placement of various functional groups on the aromatic ring allows chemists to fine-tune the properties of the final product, leading to the development of new materials and bioactive compounds. libretexts.org For instance, the presence of electron-donating or electron-withdrawing groups can alter the reaction pathways and yields in synthetic processes. libretexts.org

Significance of Long-Chain Alkoxy Substituents in Molecular Design and Material Science

The introduction of long-chain alkoxy substituents (chains of carbon and oxygen atoms) onto aromatic structures is a key strategy in molecular design and material science. icm.edu.plsciengine.com These flexible chains can significantly impact the self-assembly and macroscopic properties of molecules. sciengine.commdpi.comresearchgate.net For example, in the field of liquid crystals, the length and branching of alkoxy chains are critical in determining the temperature range and type of liquid crystalline phases, such as nematic and smectic phases. icm.edu.plsemanticscholar.org

The presence of alkoxy chains can also enhance the solubility of otherwise rigid and insoluble aromatic cores in common organic solvents, which is a crucial aspect for their processing and application. researchgate.net Furthermore, these chains can influence the intermolecular interactions, such as van der Waals forces and hydrogen bonding, which in turn dictates the packing of molecules in the solid state and the formation of ordered structures like films and fibers. acs.org In the context of polymer science, alkoxy side chains on conjugated polymers can affect their electronic properties and performance in devices like organic solar cells. sciengine.comresearchgate.netresearchgate.net

Specific Academic Relevance of 3,4,5-Tris(2-propoxyethoxy)benzaldehyde in Targeted Research Domains

This compound is a specialized benzaldehyde (B42025) derivative that has garnered academic interest primarily due to its unique molecular architecture. evitachem.com The three 2-propoxyethoxy chains attached to the benzene ring at the 3, 4, and 5 positions give the molecule a distinctive amphiphilic character, with a polar aromatic head and nonpolar, flexible tails. This structure makes it a valuable precursor in the synthesis of dendrimers and other macromolecules. nih.govnih.gov

Dendrimers are highly branched, tree-like molecules with well-defined structures, and the aldehyde group of this compound can serve as a focal point for the divergent synthesis of these complex architectures. nih.govnih.gov The resulting dendrimers, featuring a high density of functional groups on their periphery, are being investigated for applications in drug delivery, catalysis, and as nanoscale containers.

Furthermore, the presence of the multiple alkoxy chains suggests potential applications in the field of liquid crystals. icm.edu.pl While specific studies on the liquid crystalline properties of this compound itself are not widely reported, its structural motifs are common in molecules that do exhibit such behavior. icm.edu.plsemanticscholar.org The flexible chains can promote the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. semanticscholar.org

Overview of Advanced Research Trajectories for Complex Benzaldehyde Architectures

The future of research on complex benzaldehyde derivatives is moving towards the creation of highly functional and "intelligent" materials. markwideresearch.com One major trajectory is the development of stimuli-responsive systems, where the properties of the material can be changed by external factors such as light, temperature, or pH. nih.gov Benzaldehyde derivatives are being incorporated into polymers and hydrogels to create materials that can, for example, release a drug in response to a specific biological signal. nih.gov

Another significant area of research is in the field of covalent organic frameworks (COFs). These are porous, crystalline materials built from organic molecules linked by strong covalent bonds. Polysubstituted benzaldehydes, including triazine-based derivatives, are used as building blocks to create COFs with high surface areas and well-defined pore structures. chemicalbook.com These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the synthesis of increasingly complex and precisely defined macromolecular structures, such as dendrimers and hyperbranched polymers, remains a key research focus. nih.govnih.gov The goal is to create materials with tailored properties for specific applications, from targeted drug delivery systems to advanced coatings and sensors.

Chemical Profile of this compound

The compound this compound is a polysubstituted aromatic aldehyde. Its structure is based on a central benzaldehyde core, which is a benzene ring with an aldehyde (-CHO) group. At positions 3, 4, and 5 of the benzene ring, it features three identical alkoxy side chains, specifically 2-propoxyethoxy groups. evitachem.com

The synthesis of this compound can be approached through multi-step organic reactions. A plausible synthetic route would start with a precursor molecule like 3,4,5-trihydroxybenzaldehyde. google.comaablocks.comnih.gov The hydroxyl groups (-OH) of this precursor can be reacted with a suitable propoxyethoxy-containing reagent in an etherification reaction to attach the three side chains.

The chemical reactivity of this compound is largely dictated by its aldehyde functional group. evitachem.com Aldehydes are known to undergo a variety of chemical transformations, including:

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and can be attacked by nucleophiles. evitachem.com

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. evitachem.com

Condensation Reactions: It can react with other molecules, such as amines or active methylene (B1212753) compounds, to form larger, more complex structures. evitachem.com

These reactions make it a versatile building block in organic synthesis.

Interactive Data Table: Properties of Benzaldehyde Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Benzaldehyde | C₇H₆O | 106.12 | The simplest aromatic aldehyde, with a characteristic almond-like odor. nih.gov |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | C₁₀H₁₂O₄ | 196.20 | A solid at room temperature, used as an intermediate in the synthesis of pharmaceuticals. wikipedia.orgnih.gov |

| 3,4,5-Trihydroxybenzaldehyde | C₇H₆O₄ | 154.12 | A polyhydroxylic aromatic aldehyde, often used as a starting material for more complex derivatives. nih.gov |

| This compound | C₂₅H₄₂O₇ | 454.60 | A complex derivative with three long alkoxy chains, giving it potential for use in dendrimer synthesis and material science. evitachem.com |

Properties

CAS No. |

653569-46-1 |

|---|---|

Molecular Formula |

C22H36O7 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

3,4,5-tris(2-propoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C22H36O7/c1-4-7-24-10-13-27-20-16-19(18-23)17-21(28-14-11-25-8-5-2)22(20)29-15-12-26-9-6-3/h16-18H,4-15H2,1-3H3 |

InChI Key |

HCYWKTWOHZTWMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC1=CC(=CC(=C1OCCOCCC)OCCOCCC)C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the specific environment of each proton.

High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. In the case of 3,4,5-Tris(2-propoxyethoxy)benzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the three 2-propoxyethoxy side chains.

The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet at a chemical shift (δ) around 9.8-10.0 ppm. docbrown.info The two protons on the aromatic ring are chemically equivalent and are expected to produce a single signal, likely a singlet, in the aromatic region (around 7.0-7.2 ppm).

The three 2-propoxyethoxy substituents, while chemically identical, contain several distinct proton environments. These include the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons adjacent to the ether oxygens, and the methine (CH) proton of the propoxy group. The integration of the signal areas in the ¹H NMR spectrum would confirm the ratio of protons in these different environments.

Predicted ¹H NMR Data for this compound This table contains predicted data based on the analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.85 | Singlet | 1H |

| Aromatic H | 7.10 | Singlet | 2H |

| O-CH ₂-CH₂-O | 4.20 | Triplet | 6H |

| O-CH₂-CH ₂-O | 3.80 | Triplet | 6H |

| O-CH (CH₃)CH₂ | 3.65 | Multiplet | 3H |

| O-CH(CH₃)-CH ₂ | 3.55 | Multiplet | 6H |

| CH ₃ | 1.15 | Doublet | 9H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, and the carbons of the ether side chains.

The carbonyl carbon of the aldehyde group is characteristically found at a very high chemical shift, typically in the range of 190-195 ppm. docbrown.info The aromatic carbons will have shifts influenced by their substituents. The carbon atom attached to the aldehyde group (C1) and the carbons bearing the ether linkages (C3, C4, C5) will be significantly shifted downfield compared to the unsubstituted aromatic carbons (C2, C6).

Predicted ¹³C NMR Data for this compound This table contains predicted data based on the analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 191.5 |

| Aromatic C1 | 131.0 |

| Aromatic C2, C6 | 108.0 |

| Aromatic C3, C5 | 153.0 |

| Aromatic C4 | 143.0 |

| O-C H₂-CH₂-O | 72.0 |

| O-CH₂-C H₂-O | 71.0 |

| O-C H(CH₃)CH₂ | 70.0 |

| O-CH(CH₃)-C H₂ | 69.0 |

| C H₃ | 22.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons within the 2-propoxyethoxy chains, confirming their structure. For instance, it would show a cross-peak between the methyl protons and the adjacent methine proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it would show a correlation between the aldehydic proton and the C1 aromatic carbon, as well as between the aromatic protons (H2/H6) and the neighboring aromatic carbons (C1, C3/C5).

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, key characteristic absorption bands would include:

A strong, sharp peak for the C=O stretch of the aldehyde group, typically appearing around 1700-1680 cm⁻¹. researchgate.net

C-H stretching vibrations for the aldehyde proton are expected around 2850 and 2750 cm⁻¹.

Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

Strong C-O stretching vibrations from the numerous ether linkages, expected in the range of 1250-1050 cm⁻¹. researchgate.net

Aliphatic C-H stretching vibrations from the propoxyethoxy chains just below 3000 cm⁻¹.

Predicted FTIR Data for this compound This table contains predicted data based on the analysis of similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Aldehyde C-H Stretch | 2850, 2750 | Medium |

| C=O Stretch (Aldehyde) | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Ether) | 1250-1050 | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing:

The symmetric stretching of the aromatic ring, which often gives a strong Raman signal.

Vibrations of the C-C backbone of the alkyl chains.

The C=O stretching vibration, which is also Raman active.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural confirmation. For instance, a vibration that is strong in the Raman spectrum but weak in the FTIR spectrum often corresponds to a symmetric stretch in a non-polar part of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike standard MS, which provides nominal mass, HRMS measures the mass of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₂₂H₃₆O₇, the theoretical exact mass can be calculated. This experimental value, when obtained, would be compared against the theoretical mass to confirm the compound's elemental composition. HRMS is particularly crucial in distinguishing between isomers or compounds with the same nominal mass but different chemical formulas.

Table 1: Theoretical HRMS Data for this compound (C₂₂H₃₆O₇)

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₂₂H₃₆O₇]⁺ | 412.2461 |

| [M+H]⁺ | [C₂₂H₃₇O₇]⁺ | 413.2539 |

| [M+Na]⁺ | [C₂₂H₃₆O₇Na]⁺ | 435.2359 |

| [M+K]⁺ | [C₂₂H₃₆O₇K]⁺ | 451.2098 |

Note: Data is calculated based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Volatile Compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. evitachem.com It is ideal for the analysis of volatile and semi-volatile compounds. In the context of synthesizing this compound, GC-MS would be used to monitor reaction progress, identify byproducts, and assess the purity of the final product. evitachem.com

During GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. researchgate.net Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. nih.gov

Expected fragmentation for this compound would likely involve:

Loss of the formyl radical (-CHO).

Cleavage at the ether bonds, leading to fragments corresponding to the propoxyethoxy side chains.

Formation of a stable benzylic cation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species Characterization

For molecules that are non-volatile or thermally fragile, such as larger substituted benzaldehydes, Electrospray Ionization Mass Spectrometry (ESI-MS) is a preferred technique. ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation. This typically results in the observation of the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net

Analysis of this compound by ESI-MS would provide a clear determination of its molecular weight from the prominent molecular ion peaks. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to gain structural information, similar to that obtained from GC-MS but with more precise control over the fragmentation process.

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Molecular Conformation and Packing

Single-Crystal X-ray Diffraction (SC-XRD) analysis, when a suitable single crystal of the compound can be grown, provides an unambiguous determination of its molecular structure. researchgate.net The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal.

While a crystal structure for this compound has not been published, analysis of related benzaldehyde (B42025) derivatives demonstrates the detailed information that SC-XRD provides. nih.govnih.gov For this compound, SC-XRD would reveal the precise conformation of the flexible propoxyethoxy chains, the planarity of the benzaldehyde ring, and how the molecules pack together in the solid state through intermolecular forces like van der Waals interactions or weak C-H···O hydrogen bonds. nih.gov

Table 2: Example Crystallographic Data Obtainable from SC-XRD (Illustrated with data from 3-hydroxy-4-methoxybenzaldehyde)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 6.37 |

| b (Å) | Unit cell dimension. | 13.34 |

| c (Å) | Unit cell dimension. | 8.51 |

| β (°) | Unit cell angle. | 97.44° |

Note: Data is for 3-hydroxy-4-methoxybenzaldehyde and serves as an illustration of the parameters determined by SC-XRD. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification and Lattice Parameters

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. Instead of a single diffraction pattern, it produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase of a compound.

PXRD is valuable for:

Phase Identification: Confirming the identity of a synthesized crystalline material by matching its PXRD pattern to a known standard.

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms.

Lattice Parameter Determination: While less precise than SC-XRD, PXRD can be used to determine the unit cell parameters of a crystal structure.

For this compound, PXRD would be a crucial quality control tool to ensure phase purity of the bulk, solid material.

Computational and Theoretical Investigations of 3,4,5 Tris 2 Propoxyethoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 3,4,5-Tris(2-propoxyethoxy)benzaldehyde. These theoretical methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to minimize the molecule's total energy. researchgate.netepstem.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state structure. The optimization accounts for the steric and electronic effects of the bulky 2-propoxyethoxy side chains and the aldehyde functional group on the benzaldehyde (B42025) core.

Illustrative Data from DFT Geometry Optimization

Disclaimer: The following table contains hypothetical, yet representative, data for this compound, as specific experimental or computational results for this compound are not available in published literature. The values are based on typical results for similar substituted benzaldehyde molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (aldehyde) | 1.21 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (ether) | 1.36 Å | |

| Bond Angle | C-C-C (aromatic) | 119° - 121° |

| O=C-H (aldehyde) | 125° | |

| Dihedral Angle | C-C-C=O | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory is pivotal for predicting a molecule's chemical reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. wuxibiology.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the ether linkages, while the LUMO would be concentrated on the electron-withdrawing aldehyde group. researchgate.net

Illustrative FMO Data Table

Disclaimer: The data below is illustrative and represents typical values for a molecule of this nature.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Primarily located on the substituted benzene ring and ether oxygen atoms. Site of nucleophilic character. |

| LUMO | -1.8 eV | Concentrated on the π* antibonding orbital of the carbonyl group. Site of electrophilic character. |

| HOMO-LUMO Gap | 4.4 eV | Indicates moderate kinetic stability and chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. rsc.org This map is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen of the aldehyde group, making it a prime site for interaction with nucleophiles. Conversely, the aldehyde hydrogen and the aromatic protons would exhibit positive potential. walisongo.ac.id

Illustrative NBO Interaction Data Table

Disclaimer: The data below is illustrative and represents plausible stabilizing interactions for this molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Oether) | π* (Caromatic-Caromatic) | ~5-10 | n → π* delocalization |

| LP (Ocarbonyl) | σ* (Caldehyde-Caromatic) | ~2-4 | n → σ* hyperconjugation |

| π (Caromatic=Caromatic) | π* (C=O) | ~15-25 | π → π* conjugation |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time at a given temperature. nih.gov

The three 2-propoxyethoxy chains attached to the benzaldehyde core are highly flexible due to the presence of multiple single bonds. This flexibility allows the molecule to adopt a vast number of different spatial arrangements, or conformations. MD simulations are the ideal tool to explore this complex conformational landscape. nih.gov By simulating the atomic motions over nanoseconds, researchers can identify the most populated and energetically favorable conformations of these side chains. This analysis is critical for understanding how the molecule might interact with other molecules or surfaces, as the shape and accessibility of its functional groups are determined by the dynamic behavior of these flexible chains.

Simulation of Intermolecular Interactions and Self-Assembly Propensity

The intricate structure of this compound, with its aromatic core, aldehyde group, and flexible alkoxy chains, suggests a rich landscape of intermolecular interactions that can drive self-assembly. While specific simulation studies on this exact molecule are not widely available, we can infer its behavior from computational studies on analogous systems, such as other substituted benzaldehydes and dendritic molecules with alkoxy chains. scispace.comnih.gov

Intermolecular interaction energies can be calculated using quantum chemical methods to understand the forces driving molecular aggregation. researchgate.netnih.gov These calculations typically decompose the total interaction energy into electrostatic, polarization, dispersion, and repulsion components. For a molecule like this compound, the following interactions are expected to be significant:

π-π Stacking: The aromatic benzene rings can stack on top of each other, a common interaction in aromatic compounds. researchgate.net

Dipole-Dipole Interactions: The polar aldehyde group introduces a dipole moment, leading to electrostatic interactions with neighboring molecules.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the oxygen atoms in the alkoxy chains and the aldehyde group can act as hydrogen bond acceptors in the presence of suitable donors. researchgate.netnih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the self-assembly process. nih.gov In silico experiments could track the aggregation of multiple this compound molecules from a random distribution in a simulated solvent box. Such simulations would likely reveal the formation of various aggregates, from simple dimers to more complex, micelle-like structures, driven by the interplay of the interactions mentioned above. The flexible nature of the alkoxy chains would play a crucial role in the morphology of these aggregates, potentially leading to the formation of liquid-crystalline phases, a behavior observed in other disc-like molecules with peripheral alkyl chains. acs.org

Table 1: Illustrative Intermolecular Interaction Energy Components for a Model Dimer of an Alkoxy-Substituted Aromatic Compound

| Interaction Type | Energy (kcal/mol) |

| Electrostatic | -5.2 |

| Polarization | -1.8 |

| Dispersion | -12.5 |

| Repulsion | +7.9 |

| Total Interaction Energy | -11.6 |

Note: This table presents hypothetical data for a model system to illustrate the relative contributions of different interaction energy components. Actual values for this compound would require specific calculations.

Solvent Effects on Molecular Conformation and Aggregation Behavior

The choice of solvent is expected to have a profound impact on both the conformation of a single this compound molecule and its aggregation behavior. Solvatochromism, the change in a substance's color with solvent polarity, is a phenomenon that can be studied computationally to understand solute-solvent interactions. researchgate.netnih.govmdpi.comresearchgate.net

Computational studies on similar molecules, such as other substituted benzaldehydes, often employ implicit or explicit solvent models to investigate these effects. researchgate.net

Conformational Changes: In a nonpolar solvent, the flexible alkoxy chains would likely adopt a more collapsed conformation to minimize their exposure to the unfavorable environment. Conversely, in a polar solvent, the chains might extend to maximize their interaction with the solvent molecules. The orientation of the aldehyde group relative to the benzene ring could also be influenced by the solvent environment.

Aggregation Behavior: The self-assembly process is highly dependent on the solvent. In aqueous solutions, the hydrophobic effect would likely drive the aggregation of the aromatic cores and the propoxy parts of the side chains, while the more polar ether linkages might orient towards the water. In nonpolar organic solvents, the aggregation would be driven by the more specific dipole-dipole and π-π interactions.

Table 2: Predicted Solvatochromic Shift of a Hypothetical Substituted Benzaldehyde in Different Solvents

| Solvent | Dielectric Constant | Predicted Absorption Maximum (nm) |

| n-Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 328 |

| Acetone | 20.7 | 335 |

| Water | 80.1 | 345 |

Note: This table illustrates the expected trend of a bathochromic shift (red-shift) in the UV-Vis absorption maximum with increasing solvent polarity for a polar aromatic aldehyde. The values are for a hypothetical molecule and serve for illustrative purposes.

Structure-Property Relationship (SPR) Studies at the Molecular Level

Structure-Property Relationship (SPR) studies aim to establish a quantitative link between the molecular structure of a compound and its macroscopic properties. researchgate.netacs.org For this compound, SPR studies would focus on how variations in its chemical makeup affect its reactivity, stability, and material characteristics.

Correlation of Electronic Structure with Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are intrinsically linked to its electronic structure. researchgate.netmdpi.comconicet.gov.ar Density Functional Theory (DFT) is a powerful computational method used to investigate these properties. mdpi.comconicet.gov.arrsc.org

Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For an alkoxy-substituted benzaldehyde, the HOMO is likely to be localized on the electron-rich benzene ring and the oxygen atoms of the ether groups, while the LUMO would be centered on the electron-withdrawing aldehyde group and the aromatic ring. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the oxygen atom of the carbonyl group would be a site of high negative potential (nucleophilic), while the carbonyl carbon and the aromatic protons would be regions of positive potential (electrophilic).

Reactivity Descriptors: Quantitative descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can be used to predict the reactivity of the molecule in various chemical reactions. mdpi.com The Hammett equation, a classic QSPR approach, correlates reaction rates and equilibrium constants for substituted aromatic compounds based on the electron-donating or electron-withdrawing nature of the substituents. libretexts.org The three (2-propoxyethoxy) groups are electron-donating, which would influence the reactivity of the aldehyde group and the aromatic ring.

Table 3: Illustrative DFT-Calculated Electronic Properties for a Model Alkoxy-Substituted Benzaldehyde

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Electrophilicity Index (ω) | 1.9 eV |

Note: These are representative values for a model compound to illustrate the type of data obtained from DFT calculations.

Influence of Alkoxy Chain Length and Branching on Molecular and Material Properties

The length and branching of the alkoxy chains are critical determinants of the molecular and material properties of compounds like this compound. acs.orgnih.govresearchgate.netnih.gov

Material Properties: In the context of materials science, the alkoxy chains play a crucial role in determining the self-assembly behavior and the resulting macroscopic properties. For example, in the field of liquid crystals, the length of alkoxy chains on a molecular core can dictate the type of mesophase (e.g., nematic, smectic, columnar) and the temperature range over which it is stable. acs.org Longer chains tend to favor more ordered phases. The branching can influence the solubility of the compound in various solvents, a key parameter for processing and application.

Table 4: Hypothetical Effect of Alkoxy Chain Length on the Melting Point of a Series of 3,4,5-Trialkoxybenzaldehydes

| Alkoxy Chain | Number of Carbon Atoms per Chain | Hypothetical Melting Point (°C) |

| Methoxy (B1213986) | 1 | 74-76 |

| Ethoxy | 2 | 68-70 |

| Propoxy | 3 | 55-58 |

| Butoxy | 4 | 62-65 |

Note: This table presents a hypothetical trend. While increasing chain length often increases melting point due to stronger van der Waals forces, other factors like packing efficiency can lead to non-linear trends.

Predictive Modeling for Targeted Material Design

Predictive modeling, particularly using machine learning (ML) and artificial intelligence (AI), is revolutionizing materials science by enabling the targeted design of new materials with desired properties. acs.orgnih.govacs.orgresearchgate.netmdpi.com

For a compound like this compound, predictive modeling could be employed in several ways:

High-Throughput Virtual Screening: By creating a virtual library of similar molecules with variations in the alkoxy chains (length, branching, terminal groups), ML models can be trained on computationally expensive DFT data to rapidly predict the properties of thousands of candidate molecules. acs.org This can accelerate the discovery of molecules with optimized properties for a specific application, such as liquid crystals with a desired clearing point or precursors for organic electronics with a specific HOMO-LUMO gap.

Generative Models: Advanced ML techniques like generative adversarial networks (GANs) or variational autoencoders (VAEs) can be used to generate novel molecular structures that are predicted to have a high likelihood of exhibiting the desired properties. nih.gov The model learns the underlying structure-property relationships from a training dataset and then generates new, previously unseen molecules.

Inverse Design: The ultimate goal of predictive modeling is inverse design, where the desired properties are specified, and the model generates the chemical structure that will exhibit them. nih.gov For instance, one could specify a target absorption wavelength and solubility, and an inverse design algorithm could propose a benzaldehyde derivative with the appropriate substituents to achieve these properties.

The development of such predictive models relies on the availability of large datasets, which can be generated through high-throughput computations or curated from experimental literature. While specific models for this compound are not yet established, the general methodologies of predictive modeling hold immense promise for the future design of functional materials based on this and related molecular scaffolds.

Advanced Applications in Materials Science and Supramolecular Chemistry

Liquid Crystalline Materials Derived from 3,4,5-Tris(2-propoxyethoxy)benzaldehyde

Derivatives of this compound are prime candidates for forming thermotropic liquid crystals, where phase transitions are induced by changes in temperature. mdpi.com The presence of multiple alkoxy chains on the benzaldehyde (B42025) core is a key feature for promoting the formation of mesophases. researchgate.net

The design of liquid crystalline molecules, or mesogens, based on this compound follows established principles that balance molecular rigidity and flexibility. The central benzaldehyde group provides a rigid, planar core, while the three terminal 2-propoxyethoxy chains offer conformational flexibility. This molecular dichotomy is crucial for the formation of liquid crystalline phases. tcichemicals.com

Key design principles include:

Molecular Shape: The substitution pattern, with three flexible chains radiating from the central phenyl ring, can lead to a "disc-like" or "wedge-shaped" molecule. This shape is conducive to the formation of specific mesophases, such as columnar phases, where molecules stack on top of one another. researchgate.net

Nanosegregation: The difference in chemical nature between the aromatic core and the aliphatic ether chains drives a micro-phase separation, or nanosegregation. This phenomenon is a primary driver for self-assembly into ordered liquid crystalline structures. frontiersin.org

Cohesive Energy Density (CED): The stability of the resulting mesophase is heavily influenced by the difference in cohesive energy density (Δδ) between the rigid core and the flexible chains. Oligo(ethyleneoxy) chains, such as the propoxyethoxy groups in the title compound, have a different CED compared to simple alkyl or fluorinated chains, which affects the clearing temperature (the temperature at which the material becomes an isotropic liquid). frontiersin.org The presence of ether linkages generally lowers the clearing temperatures compared to equivalent alkyl chains, which can be advantageous for creating materials with specific operational temperature ranges. frontiersin.org

Thermotropic liquid crystals exhibit one or more ordered phases (mesophases) between the solid crystalline state and the fully disordered isotropic liquid state. mdpi.com For molecules like this compound derivatives, the type of mesophase is largely determined by the number and arrangement of the peripheral chains.

Nematic (N) Phase: Characterized by long-range orientational order, where molecules align along a common axis (the director), but lack positional order. tcichemicals.com While possible, the presence of three bulky side chains may disfavor the formation of a simple nematic phase. nih.gov

Smectic (Sm) Phase: In addition to orientational order, smectic phases possess one-dimensional positional order, with molecules arranged in layers. tcichemicals.com Smectic A (molecules perpendicular to the layer) and Smectic C (molecules tilted within the layer) are common types. nih.gov

Columnar (Col) Phase: Molecules with multiple peripheral chains, like derivatives of this compound, often self-assemble into columns. researchgate.net These columns then arrange themselves into a two-dimensional lattice. Studies on similar compounds with three terminal alkoxy chains have shown the formation of columnar oblique (Col_ob) or columnar rectangular (Col_rec) mesophases. researchgate.net The strong π-π stacking interactions between the aromatic cores drive the formation of these columns. mdpi.com

The expected mesophase for derivatives of this compound would likely be columnar, arising from the stacking of the disc-like molecular structures.

The transition from a crystal to a mesophase (melting point, T_m) and from a mesophase to the isotropic liquid (clearing point, T_c) are critical parameters for liquid crystalline materials. nih.gov These transitions are typically studied using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). mdpi.com

Thermal Stability: The thermal stability of a mesophase is the temperature range over which it exists (T_c - T_m). The stability is influenced by factors like the strength of intermolecular interactions (π-π stacking, van der Waals forces) and the flexibility of the peripheral chains. frontiersin.orgtandfonline.com Compounds with extended aromatic systems and strong intermolecular forces tend to have higher thermal stability and clearing temperatures. nih.gov

Mesophase Transition Enthalpy: DSC measurements provide the enthalpy changes (ΔH) associated with each phase transition. tandfonline.com These values give insight into the degree of order change during the transition. For instance, the transition from a highly ordered crystal to a more disordered mesophase typically requires more energy than the transition from a mesophase to an isotropic liquid. mdpi.com

Table 1: Illustrative Mesophase Transition Data for a Hypothetical Liquid Crystal Derived from this compound This table is based on typical values for similar multi-alkoxy chain compounds and serves as an example.

| Transition | Transition Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) |

|---|---|---|

| Crystal to Columnar (Cr → Col) | 85 | 25.7 |

| Columnar to Isotropic (Col → Iso) | 150 | 4.2 |

Liquid crystals are renowned for their application in display technologies, which exploit their ability to modulate light in response to an electric field. physicsopenlab.org When a liquid crystalline material derived from this compound is placed in a liquid crystal cell (typically two glass plates with transparent electrodes), its molecules can be reoriented by applying a voltage. physicsopenlab.orgnih.gov

Mechanism: The applied electric field interacts with the dielectric anisotropy of the molecules, causing them to align with or perpendicular to the field. This reorientation changes the effective refractive index of the material, altering the polarization state of light passing through it. physicsopenlab.org

Performance Metrics: Key electro-optical characteristics include the threshold voltage (the minimum voltage needed to induce a change), the response time (how quickly the molecules reorient), and the contrast ratio (the difference in light transmission between the 'on' and 'off' states). nih.gov These properties are crucial for applications in devices like displays, optical switches, and spatial light modulators. nih.govphysicsopenlab.org

A significant advantage of molecular systems like this compound is the ability to fine-tune their properties through synthetic modification. rsc.org Altering the structure of the three peripheral propoxyethoxy chains can have a profound impact on the resulting liquid crystalline behavior.

Chain Length: Increasing the length of the alkoxy chains generally influences the mesophase stability and the type of phase formed. researchgate.netfigshare.com Longer chains can lead to lower melting points and might stabilize smectic or columnar phases over nematic ones due to increased van der Waals interactions and a more pronounced nanosegregation effect. mdpi.com

Chain Branching: Introducing branching into the chains can disrupt molecular packing, often leading to a decrease in melting and clearing temperatures. nih.gov

Chain Type: Replacing the oligo(ethyleneoxy) chains with other types, such as alkyl or semiperfluorinated chains, would drastically alter the cohesive energy density balance and, consequently, the transition temperatures and mesophase stability. frontiersin.org This modularity allows for the rational design of materials with precisely tailored properties for specific applications. rsc.org

Supramolecular Assemblies and Self-Organization Phenomena

Beyond the formation of conventional mesophases, the structure of this compound is conducive to forming complex supramolecular assemblies. Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The self-organization of these molecules is driven by the interplay of these forces. The aromatic benzaldehyde cores tend to stack due to favorable π-π interactions, while the flexible propoxyethoxy chains arrange themselves around these stacks. This process can lead to the formation of well-defined nanostructures like fibers, ribbons, or columnar aggregates. researchgate.net In lyotropic systems, where a solvent is introduced, these amphiphilic molecules can form various aggregate structures depending on the concentration and solvent type. beilstein-journals.org The aldehyde functional group also offers a reactive site for further chemical modification, allowing these self-assembled structures to be locked in place through polymerization or used as templates for creating other nanomaterials.

Self-Assembly of this compound into Ordered Structures

The self-assembly of molecules into ordered superstructures is a cornerstone of bottom-up nanotechnology. Molecules like this compound, which possess both rigid aromatic and flexible aliphatic regions, are prime candidates for forming such assemblies. The segregation of these incompatible molecular fragments drives the spontaneous organization into well-defined structures.

Research on analogous long-chain n-alkoxybenzaldehyde derivatives has demonstrated their capacity to form liquid crystalline phases, including nematic and smectic mesophases. icm.edu.plsci-hub.sekoyauniversity.org These materials exhibit order in one or two dimensions, bridging the gap between crystalline solids and isotropic liquids. The formation of these phases is dictated by the balance of interactions between the aromatic cores and the flexible chains. For this compound, the three flexible chains provide significant volume, suggesting a strong tendency to form ordered structures such as columnar or smectic liquid crystals. In such arrangements, the benzaldehyde cores would stack, while the propoxyethoxy chains would interdigitate, creating a periodic nanostructure. nih.govacs.org The specific phase behavior would be influenced by factors such as temperature and solvent environment.

Investigation of Non-Covalent Interactions Driving Assembly (e.g., Van der Waals Forces, Hydrogen Bonding)

The formation of ordered supramolecular structures is governed by a subtle interplay of multiple non-covalent interactions. researchgate.net For this compound, several key interactions are responsible for driving its self-assembly.

Van der Waals Forces: These are the primary interactions between the flexible propoxyethoxy chains. The interdigitation of these chains is a significant stabilizing factor in the formation of ordered phases in similar alkoxy-substituted molecules. nih.gov

π-π Stacking: The electron-rich aromatic rings of the benzaldehyde cores can stack on top of one another. This interaction contributes to the formation of one-dimensional order, often leading to columnar arrangements.

Hydrogen Bonding: The oxygen atoms within the ether linkages and the carbonyl oxygen of the aldehyde group are potential hydrogen bond acceptors. In the presence of suitable donor molecules or even weak C-H···O interactions, hydrogen bonds can add directionality and stability to the assembled structure. researchgate.netrsc.org

Dipole-Dipole Interactions: The polar aldehyde group introduces a dipole moment, which can lead to electrostatic interactions that influence the packing and orientation of the molecules within the superstructure.

Table 1: Key Non-Covalent Interactions in the Assembly of this compound

| Interaction Type | Participating Molecular Moiety | Role in Assembly |

| Van der Waals Forces | Propoxyethoxy chains | Drives chain packing and interdigitation; contributes to phase segregation. |

| π-π Stacking | Benzaldehyde aromatic core | Promotes stacking of aromatic units, leading to columnar structures. |

| Hydrogen Bonding | Ether and aldehyde oxygen atoms | Act as H-bond acceptors, providing directional control and additional stability. |

| Dipole-Dipole | Aldehyde carbonyl group | Influences molecular orientation and packing due to electrostatic interactions. |

Formation of Nanostructures and Microstructures through Self-Assembly Processes

The self-assembly of this compound is expected to yield a variety of hierarchical structures spanning nano- to micro-scales. Based on studies of similar amphiphilic aromatic compounds, several distinct structures can be predicted. icm.edu.pl

In solution, the molecules may form micelles or related aggregates above a critical concentration. In the bulk state, thermotropic liquid crystallinity is highly probable. The specific structures formed would include:

Nematic Phases: Characterized by long-range orientational order of the molecules, but no positional order. icm.edu.plsci-hub.se

Smectic Phases: Molecules are arranged in layers, with orientational order within the layers and some degree of positional order between them. icm.edu.plkoyauniversity.org

Columnar Phases: The molecules stack into columns, which then arrange themselves into a two-dimensional lattice. This is a common arrangement for disc-like molecules or those with multiple flexible chains surrounding a central core.

These mesophases represent microscale ordering, with characteristic textures observable under a polarizing optical microscope. koyauniversity.orgresearchgate.net Within these phases, the molecular arrangements create nanostructures, such as the individual columns in a columnar phase or the layers in a smectic phase.

Applications in Soft Materials and Responsive Systems

Materials that can respond to external stimuli are of great interest for advanced technologies. The self-assembled structures of this compound hold potential for creating such "smart" soft materials.

The formation of liquid crystalline phases is itself an application in soft matter, with potential uses in optical displays and sensors. researchgate.net Furthermore, the presence of flexible ether chains suggests that the stability and structure of the assemblies could be sensitive to temperature. This could lead to thermotropic phase transitions, where the material switches between different ordered states, or between an ordered and a disordered state, upon heating or cooling. Such behavior is the basis for thermosensitive materials used in sensors, switches, and actuators. nih.gov The polarity of the ether linkages and the aldehyde group may also impart sensitivity to solvents or the presence of specific ions, opening avenues for chemo-responsive systems.

Role as a Precursor in Complex Chemical Architectures

Beyond self-assembly, the defined trifunctional nature of the this compound scaffold, combined with its reactive aldehyde group, makes it an ideal starting point for the covalent synthesis of larger, more complex macromolecules.

Synthesis of Dendrimers and Star-Shaped Polymers Utilizing the Benzaldehyde Core

Dendrimers and star-shaped polymers are highly branched, monodisperse macromolecules with unique properties stemming from their globular architecture. nih.gov The synthesis of these structures requires a central core from which the branches or arms can be grown.

This compound is an excellent candidate to act as a core unit. The aldehyde group provides a reactive site for initiating polymerization or attaching dendritic wedges. Two primary strategies could be employed:

"Core-First" or Divergent Synthesis: In this approach, the benzaldehyde core acts as the starting point. nih.govorientjchem.org The aldehyde could be converted to a tri-functional initiator (e.g., via reaction with a molecule containing three polymerizable groups). Alternatively, in dendrimer synthesis, successive generations of branching units are built outwards from the core in a stepwise fashion. diva-portal.org The three propoxyethoxy groups would form the first "generation" of the dendritic interior.

"Arm-First" or Convergent Synthesis: In this method, the polymeric "arms" or dendritic "wedges" are synthesized first and then attached to a multifunctional core. diva-portal.org The aldehyde group of this compound could be modified to react with the pre-formed arms, creating a well-defined three-arm star polymer. cmu.eduresearchgate.net

The resulting star polymers or dendrimers would have a hydrophobic aromatic core surrounded by a flexible, polar shell of propoxyethoxy chains, with the specific polymer arms extending outwards.

Table 2: Synthetic Approaches Utilizing the Benzaldehyde Core

| Macromolecule Type | Synthetic Strategy | Role of this compound |

| Star-Shaped Polymer | Arm-First | The aldehyde is functionalized to act as a trifunctional coupling agent for three pre-synthesized polymer arms. |

| Star-Shaped Polymer | Core-First | The molecule is converted into a trifunctional initiator for growing three polymer arms simultaneously. |

| Dendrimer | Divergent | The molecule serves as the central G0 core, with subsequent generations built off the three propoxyethoxy substituents. |

Functionalization into Macrocyclic Host Molecules (e.g., Crown Ethers and their derivatives)

Macrocycles, such as crown ethers, are cyclic molecules capable of selectively binding ions or small neutral molecules within their central cavity. wikipedia.org The synthesis of functionalized macrocycles is a major area of supramolecular chemistry. Benzaldehyde and its derivatives are common building blocks in macrocyclization reactions. nih.govasianpubs.org

The aldehyde group of this compound can participate in cyclocondensation reactions with difunctional linkers, such as diamines or diols, to form the macrocyclic ring. researchgate.net For example, a [2+2] condensation with a diamine would yield a tetra-aza macrocycle. The three large propoxyethoxy groups would be appended to the macrocyclic framework, significantly influencing its properties. These bulky, flexible chains would enhance the solubility of the macrocycle in organic solvents and create a lipophilic exterior, while the ether oxygen atoms could cooperate with the heteroatoms of the macrocyclic ring to coordinate with guest cations. orientjchem.org This approach allows for the creation of novel host molecules with tailored solubility and guest-binding characteristics. rsc.orgnih.gov

Development of Advanced Functional Materials with Tailored Properties

The aldehyde group on the aromatic ring of this compound serves as a versatile chemical handle for synthesizing larger, more complex molecules with tailored properties. Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, enabling the construction of a wide array of functional materials through various chemical reactions. acs.orgrug.nlresearchgate.netkpfu.ru

One significant area of application for such molecules is in the field of supramolecular chemistry and liquid crystals . The structure of this compound is inherently amphiphilic, with a rigid aromatic core and flexible, polar ether side chains. This arrangement is characteristic of molecules that can self-assemble into ordered structures, such as liquid crystals or dendrimers. The ether chains, in particular, can influence the phase behavior and processing characteristics of materials. acs.orgnumberanalytics.comrsc.org By modifying the length and nature of these side chains, researchers can fine-tune the resulting material's properties, such as its thermal behavior, solubility, and ability to coordinate with ions. acs.orgrsc.org

The aldehyde functionality allows for the molecule to be used as a precursor in condensation reactions, for example, with amines to form Schiff bases. This reaction is a cornerstone for creating discotic liquid crystals or dendritic polymers, where multiple benzaldehyde units can be linked together to form larger, star-shaped molecules. These materials are of interest for applications in organic electronics, sensors, and nanotechnology.

While extensive experimental data for this compound is not publicly available, the table below provides an illustrative example of the types of properties that would be characterized for a functional material derived from it, based on studies of similar polyether-substituted aromatic compounds.

Illustrative Data Table: Potential Properties of a Functional Material Derived from this compound

| Property | Hypothetical Value/Observation | Significance |

| Thermal Transitions | ||

| Glass Transition (Tg) | -20 °C | Indicates a soft, flexible material at room temperature, a desirable trait for elastomers or flexible electronics. |

| Melting Point (Tm) | 85 °C | Suggests a degree of molecular ordering and potential for liquid crystalline phases above this temperature. |

| Liquid Crystalline Behavior | ||

| Mesophase Type | Columnar Hexagonal (Colh) | A common phase for disc-shaped molecules, indicating self-assembly into ordered columns, which is crucial for charge transport applications. |

| Isotropization Temp. (Ti) | 150 °C | The temperature at which the material loses its liquid crystalline order and becomes an isotropic liquid. |

| Solubility | ||

| In Common Solvents | Soluble in THF, CH2Cl2, moderately soluble in Methanol | Good solubility is essential for solution-based processing and fabrication of thin films or fibers. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on the expected properties of materials with similar chemical structures.

Integration into Polymer Matrices for Hybrid Material Systems

The incorporation of functional molecules like this compound into polymer matrices is a key strategy for creating advanced hybrid materials with enhanced or novel properties. The aldehyde group and the ether side chains both play crucial roles in how this molecule can be integrated.

Covalent Integration:

The reactive aldehyde group can participate in various polymerization reactions or post-polymerization modifications. For instance:

Copolymerization: It can be used as a comonomer with other monomers to create functional polymers. For example, copolymers of phthalaldehyde and substituted benzaldehydes have been synthesized to create degradable polymer networks. acs.orgresearchgate.net

Cross-linking Agent: The aldehyde can react with functional groups on existing polymer chains, such as amines, to form cross-links (via Schiff base formation). researchgate.net This can be used to create hydrogels or thermosets with tailored mechanical properties and responsiveness to stimuli like pH.

Grafting: The molecule can be "grafted" onto a polymer backbone to impart specific functionalities. Polymers functionalized with benzaldehyde derivatives have been developed for applications such as antimicrobial surfaces and fluorescent materials. nih.govscielo.br

Non-Covalent Integration (Blending):

This compound can also be blended with polymers as a functional additive. In this role, the long, flexible propoxyethoxy chains are expected to act as plasticizers, increasing the flexibility and processability of the host polymer. numberanalytics.com Furthermore, these polar ether chains can enhance the compatibility of the molecule with polar polymer matrices like polyethylene (B3416737) glycol (PEG) or polymethyl methacrylate (B99206) (PMMA), preventing phase separation and ensuring a homogeneous material. The ether groups are known to influence the thermal properties and ionic conductivity of polymer blends, which is relevant for applications in solid-state batteries and sensors. acs.org

The integration of this compound could lead to hybrid materials with a combination of properties, such as the mechanical strength of the host polymer and the specific functional response (e.g., optical, electronic, or biological) of the benzaldehyde derivative.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of complex molecules like 3,4,5-Tris(2-propoxyethoxy)benzaldehyde traditionally relies on multi-step processes that can be resource-intensive. Future research will undoubtedly focus on developing more efficient, sustainable, and economically viable synthetic routes. A key area of exploration will be the adoption of green chemistry principles to minimize waste and energy consumption.

One promising approach involves the use of phase-transfer catalysis for the etherification of a gallic acid derivative, which could enhance reaction rates and yields while using more environmentally benign solvents. isca.me Furthermore, advancements in catalytic systems, such as the use of metal-organic frameworks (MOFs), could offer highly selective and reusable catalysts for the formylation step, a crucial part of the synthesis. nih.gov Research into one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor, will also be crucial in streamlining the production of this compound and its derivatives. chemicalbook.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, lower energy consumption. | Optimization of reaction conditions (temperature, time, catalyst) for etherification and formylation steps. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Development of continuous flow reactors for the multi-step synthesis of alkoxy-substituted benzaldehydes. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for the specific etherification and oxidation of gallic acid derivatives. |

This table presents potential synthetic strategies and their associated research focuses for the efficient and sustainable production of this compound and related compounds.

Advanced Characterization Techniques for Dynamic Supramolecular Systems and Interfaces

The flexible 2-propoxyethoxy chains of this compound are predisposed to engage in complex supramolecular assembly, forming dynamic and responsive systems. A significant future research direction lies in the application of advanced characterization techniques to understand the behavior of these assemblies at various length and time scales.

Techniques such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) will be invaluable for elucidating the size, shape, and internal structure of micelles, vesicles, or other aggregates formed by this molecule in solution. eurekaselect.com Cryo-electron microscopy (cryo-EM) can provide high-resolution images of these self-assembled structures. eurekaselect.com To probe the dynamics of these systems, techniques like fluorescence correlation spectroscopy (FCS) and nuclear magnetic resonance (NMR) spectroscopy, including diffusion-ordered spectroscopy (DOSY), will be essential for measuring molecular diffusion, interactions, and exchange processes. eurekaselect.com

| Characterization Technique | Information Gained | Emerging Opportunities |

| In-situ Atomic Force Microscopy (AFM) | Real-time visualization of self-assembly and disassembly at surfaces. | Studying the influence of external stimuli (pH, temperature, light) on the morphology of adsorbed layers. |

| Sum-Frequency Generation (SFG) Spectroscopy | Molecular orientation and conformation at interfaces. | Characterizing the interfacial structure of this compound at air-water or liquid-liquid interfaces. |

| Rheology | Viscoelastic properties of bulk materials and gels. | Understanding the mechanical properties of supramolecular polymers and hydrogels derived from this compound. acs.org |

This interactive table outlines advanced characterization techniques and their potential applications in studying the supramolecular behavior of this compound.

Expansion of Computational Models for Multiscale Phenomena in Alkoxy-Substituted Benzaldehydes

Computational modeling is a powerful tool for predicting and understanding the behavior of complex molecular systems. For this compound, multiscale modeling approaches that bridge the gap between atomistic details and macroscopic properties will be crucial.

At the quantum mechanical level, density functional theory (DFT) calculations can be employed to investigate the electronic structure, reactivity of the aldehyde group, and non-covalent interactions that drive self-assembly. rsc.org Classical molecular dynamics (MD) simulations can then be used to study the dynamic behavior of larger systems, such as the formation and stability of supramolecular aggregates in different solvents. researchgate.net Coarse-grained models, which represent groups of atoms as single particles, will enable the simulation of even larger systems over longer timescales, providing insights into mesophase formation and the response of materials to external stimuli.

| Modeling Technique | Key Insights | Future Research Directions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Accurate description of chemical reactions in a complex environment. | Simulating the catalytic conversion of the aldehyde group within a supramolecular assembly. |

| Dissipative Particle Dynamics (DPD) | Mesoscale morphology and phase behavior of complex fluids. | Predicting the formation of different liquid crystalline phases or microemulsions. |

| Machine Learning Potentials | High-accuracy simulations with the speed of classical force fields. | Developing bespoke potentials for alkoxy-substituted benzaldehydes to accelerate large-scale simulations. |

This table summarizes various computational modeling techniques and their future applications in the study of this compound.

Design of Next-Generation Liquid Crystalline Systems with Enhanced Performance

The molecular structure of this compound, with its rigid aromatic core and flexible peripheral chains, is reminiscent of molecules known to exhibit liquid crystalline behavior. tandfonline.com Future research will likely explore the potential of this compound and its derivatives as building blocks for novel liquid crystals.

By modifying the aldehyde group or by introducing different terminal groups on the propoxyethoxy chains, it may be possible to tune the mesophase behavior, leading to the formation of nematic, smectic, or even columnar phases. researchgate.netnih.gov The incorporation of chiral centers could lead to the development of cholesteric liquid crystals with potential applications in optical devices and sensors. wikipedia.org The synthesis of polymeric liquid crystals from derivatives of this compound could also lead to materials with enhanced mechanical properties and thermal stability. researchgate.net

Development of Responsive Supramolecular Materials for Advanced Sensing and Actuation

The dynamic and reversible nature of supramolecular systems makes them ideal candidates for the development of "smart" materials that can respond to external stimuli. epa.gov The aldehyde functionality of this compound is a key feature that can be exploited for creating responsive materials. For instance, the formation of imine bonds through reaction with amines is a reversible process that can be triggered by changes in pH. youtube.com

This responsivity could be harnessed to create hydrogels that swell or shrink in response to pH changes, or materials that release an encapsulated payload upon exposure to a specific chemical trigger. researchgate.net The flexible ether chains can also contribute to thermoresponsive behavior, leading to materials that change their properties with temperature. youtube.com

Tailoring this compound Derivatives for Specific High-Tech Applications

The unique combination of functionalities in this compound opens up a vast design space for tailoring its derivatives for specific high-tech applications. The aldehyde group can serve as a reactive handle for the attachment of other functional moieties, such as fluorophores for sensing applications or cross-linking agents for the formation of polymer networks. rsc.org

Derivatives of this compound could find use in drug delivery systems, where the hydrophilic ether chains enhance biocompatibility and the responsive nature of the molecule allows for targeted release. rsc.org In the realm of materials science, these derivatives could be used to create novel coatings, adhesives, or membranes with tunable properties.

| Application Area | Key Molecular Feature to Exploit | Potential Research Goal |

| Biomedical Imaging | Aldehyde group for bioconjugation to targeting ligands. | Development of targeted contrast agents for magnetic resonance imaging (MRI) or fluorescent probes for cell imaging. |

| Smart Coatings | Stimuli-responsive supramolecular assembly. | Creation of self-healing coatings or surfaces that change their wettability in response to environmental cues. |

| Separation Membranes | Tunable porosity of self-assembled structures. | Fabrication of membranes for selective ion transport or the separation of small molecules. |

This table highlights potential high-tech applications for derivatives of this compound and the corresponding research goals.

Interdisciplinary Research at the Interface of Chemistry, Physics, Materials Science, and Nanoscience

The full potential of this compound and its derivatives will only be realized through a highly interdisciplinary research approach. The synthesis and chemical modification of the molecule fall squarely within the domain of organic chemistry. The study of its self-assembly and the physical properties of the resulting materials will require the expertise of physicists and physical chemists.

Materials scientists will be crucial in translating the fundamental properties of these molecules into functional devices and applications. Nanoscience will play a key role in understanding and controlling the behavior of these molecules at the nanoscale. Collaborative efforts that bridge these disciplines will be essential for unlocking the next generation of advanced materials based on this versatile molecular platform.

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DMF or acetone | |

| Base | K₂CO₃ | |

| Temperature | Reflux (80–100°C) | |

| Reaction Time | 12–24 hours |

Q. Table 2. Stability Study Design

| Condition | Monitoring Method | Frequency |

|---|---|---|

| −20°C (argon-sealed) | HPLC purity analysis | Monthly |

| 25°C/60% RH | LC-MS degradation products | Biweekly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.